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Introduction
Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family of intracellular non-

receptor tyrosine kinases, plays a pivotal role in the signaling pathways of key cytokines

implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2][3]

Dysregulation of TYK2-mediated signaling has been genetically and functionally linked to a

variety of autoimmune conditions, including psoriasis, psoriatic arthritis, systemic lupus

erythematosus (SLE), and inflammatory bowel disease.[4][5] This has positioned TYK2 as a

highly attractive therapeutic target for the development of novel immunomodulatory agents.[1]

This technical guide provides an in-depth overview of the role of TYK2 in autoimmune disease,

focusing on its signaling pathways, genetic associations, and the mechanism of action of TYK2

inhibitors.

TYK2 Signaling Pathways in Autoimmunity
TYK2 is a critical component of the JAK-STAT signaling pathway, which transduces signals

from extracellular cytokines to the nucleus, leading to the regulation of gene expression.[5]

TYK2 functions by pairing with other JAK family members (JAK1, JAK2, or JAK3) to mediate

the signaling of specific cytokines.[6][7] The primary TYK2-dependent signaling pathways

relevant to autoimmune diseases are those activated by interleukin-23 (IL-23), interleukin-12

(IL-12), and type I interferons (IFNs).[6][8][9]
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IL-23/Th17 Pathway
The IL-23/Th17 axis is a central driver of inflammation in many autoimmune diseases. IL-23,

upon binding to its receptor, activates a heterodimer of TYK2 and JAK2.[10][11] This activation

leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription

(STAT) proteins, primarily STAT3.[10][12] Activated STAT3 translocates to the nucleus and

promotes the differentiation, survival, and proliferation of T helper 17 (Th17) cells.[6][10] Th17

cells are a major source of pro-inflammatory cytokines, including IL-17 and IL-22, which

contribute to tissue inflammation and damage in conditions like psoriasis and psoriatic arthritis.

[9][11]

IL-12/Th1 Pathway
Similar to IL-23 signaling, the IL-12 pathway is mediated by a TYK2/JAK2 heterodimer.[10] IL-

12 signaling, however, primarily activates STAT4, leading to the differentiation of naive T cells

into T helper 1 (Th1) cells.[6][10] Th1 cells produce pro-inflammatory cytokines such as

interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which are involved in the

pathogenesis of various autoimmune disorders.[11]

Type I Interferon (IFN-α/β) Pathway
Type I IFNs (IFN-α and IFN-β) signal through a receptor complex associated with TYK2 and

JAK1.[6] This signaling cascade leads to the phosphorylation and activation of STAT1 and

STAT2.[10] The type I IFN pathway is crucial for antiviral immunity but is also implicated in the

pathology of autoimmune diseases like SLE, where its overactivation contributes to B-cell

differentiation and autoantibody production.[6][7]
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Caption: TYK2-mediated cytokine signaling pathways in autoimmune disease.

Genetic Association of TYK2 with Autoimmune
Diseases
Genome-wide association studies (GWAS) have identified several single nucleotide

polymorphisms (SNPs) in the TYK2 gene that are associated with a variety of autoimmune

diseases.[4][13] Notably, certain loss-of-function variants of TYK2 have been shown to be

protective against developing these conditions, providing strong genetic validation for TYK2 as

a therapeutic target.[7] A meta-analysis of multiple studies has confirmed the association of

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b578489?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC8097517/
https://research.pasteur.fr/en/project/tyk2-variants-in-cytokine-signaling-and-autoimmune-diseases/
https://www.immunologypathways.com/immune-signaling-pathways/tyk2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b578489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


several TYK2 SNPs with either increased risk or protection against autoimmune diseases.[14]

[15]

TYK2 SNP Association
Associated
Autoimmune
Diseases

Odds Ratio (OR) /
p-value

rs34536443 (P1104A) Protective

Multiple Sclerosis,

Systemic Lupus

Erythematosus,

Rheumatoid Arthritis,

Psoriasis,

Inflammatory Bowel

Disease

OR < 1.0 for multiple

diseases[7][14]

rs2304256 (V364F) Protective

Systemic Lupus

Erythematosus,

Crohn's Disease,

Ulcerative Colitis

OR < 1.0 for multiple

diseases[14][15]

rs12720270 Protective

Systemic Lupus

Erythematosus,

Rheumatoid Arthritis

OR < 1.0 for multiple

diseases[14][15]

rs12720356 Protective

Systemic Lupus

Erythematosus,

Multiple Sclerosis

OR < 1.0 for multiple

diseases[14][15]

rs280519 Risk
Systemic Lupus

Erythematosus
OR > 1.0[14][15]

Therapeutic Inhibition of TYK2
The critical role of TYK2 in mediating pro-inflammatory cytokine signaling has led to the

development of selective TYK2 inhibitors as a new class of oral therapeutics for autoimmune

diseases.[16]

Mechanism of Action of TYK2 Inhibitors
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TYK2 inhibitors can be broadly classified into two categories based on their mechanism of

action:

Allosteric Inhibitors: These inhibitors, such as deucravacitinib, bind to the regulatory

pseudokinase (JH2) domain of TYK2.[8][17] This binding induces a conformational change

that locks the enzyme in an inactive state, preventing its catalytic activity.[17] This allosteric

inhibition provides high selectivity for TYK2 over other JAK family members, as the JH2

domain is less conserved than the active ATP-binding site in the catalytic (JH1) domain.[17]

[18]

Orthosteric Inhibitors: These inhibitors compete with ATP for binding to the highly conserved

catalytic (JH1) domain of the kinase.[16] While effective, they may have a lower degree of

selectivity compared to allosteric inhibitors due to the structural similarity of the ATP-binding

site across the JAK family.[19]
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Caption: Mechanisms of allosteric and orthosteric TYK2 inhibition.

Clinical Significance of TYK2 Inhibition
Deucravacitinib, a first-in-class, oral, selective, allosteric TYK2 inhibitor, has been approved for

the treatment of moderate-to-severe plaque psoriasis.[19][20] Clinical trials have demonstrated

its efficacy and a favorable safety profile compared to placebo and other oral treatments.[18]

[19] The selectivity of allosteric TYK2 inhibition is thought to contribute to a reduced risk of

adverse events associated with less selective JAK inhibitors.[16][17] Numerous clinical trials

are ongoing to evaluate the efficacy and safety of TYK2 inhibitors in a wide range of other

autoimmune diseases, including psoriatic arthritis, SLE, and inflammatory bowel disease.[5][20]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b578489?utm_src=pdf-body-img
https://expertperspectives.com/the-emerging-role-of-tyrosine-kinase-2-inhibition-in-the-treatment-of-plaque-psoriasis/
https://pubmed.ncbi.nlm.nih.gov/39349269/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10768812/
https://expertperspectives.com/the-emerging-role-of-tyrosine-kinase-2-inhibition-in-the-treatment-of-plaque-psoriasis/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9884727/
https://go.drugbank.com/drugs/DB16650
https://www.revvity.com/blog/tyk2-presents-attractive-target-treatment-autoimmune-and-inflammatory-diseases
https://pubmed.ncbi.nlm.nih.gov/39349269/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b578489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


TYK2 Inhibitor
Mechanism of
Action

Approved/Investiga
tional Indications

Key Clinical Trial
Findings

Deucravacitinib Allosteric

Plaque Psoriasis

(Approved), Psoriatic

Arthritis, Systemic

Lupus Erythematosus

Superior efficacy

compared to placebo

and apremilast in

plaque psoriasis.[18]

[19]

Brepocitinib
Orthosteric

(TYK2/JAK1)

Psoriasis, Psoriatic

Arthritis, Ulcerative

Colitis, Alopecia

Areata

Demonstrates efficacy

in various

autoimmune

conditions.[21]

Ropsacitinib Orthosteric
Rheumatoid Arthritis,

Psoriasis

Under investigation in

clinical trials.

Experimental Protocols for Studying TYK2 Function
A variety of in vitro and in vivo experimental models are utilized to investigate the role of TYK2

and the effects of its inhibitors.

In Vitro Kinase Assays
Biochemical assays are employed to determine the enzymatic activity of TYK2 and the potency

of inhibitors. These assays typically measure the phosphorylation of a substrate peptide by the

purified TYK2 kinase domain.

Protocol: Transcreener® ADP² Assay

Prepare a reaction mixture containing purified TYK2 enzyme, a suitable peptide substrate

(e.g., IRS1), and ATP in a kinase assay buffer.[22]

Add the test inhibitor at varying concentrations.

Initiate the kinase reaction by adding ATP.

Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
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Stop the reaction and measure the amount of ADP produced using the Transcreener®

ADP² detection reagents, which involve an antibody-based fluorescence polarization, time-

resolved fluorescence resonance energy transfer (TR-FRET), or luminescence signal.[2]

[22]

Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the

inhibitor concentration.

Start

Prepare reaction mix:
- Purified TYK2

- Substrate Peptide
- Test Inhibitor

Initiate reaction with ATP

Incubate at 30°C

Stop reaction

Detect ADP produced
(e.g., Transcreener® ADP²)

Calculate IC50
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Caption: Workflow for an in vitro TYK2 kinase assay.

Cell-Based Signaling Assays
Cell-based assays are used to assess the effect of TYK2 inhibition on cytokine-induced

signaling pathways in a more physiologically relevant context.

Protocol: Phospho-STAT Western Blotting

Culture primary immune cells (e.g., peripheral blood mononuclear cells - PBMCs) or a

relevant cell line (e.g., NK-92).

Pre-treat the cells with a TYK2 inhibitor or vehicle control for a specified time.

Stimulate the cells with a TYK2-dependent cytokine (e.g., IL-12, IL-23, or IFN-α).

Lyse the cells and collect the protein extracts.

Separate the proteins by SDS-PAGE and transfer them to a membrane.

Probe the membrane with primary antibodies specific for phosphorylated STATs (e.g., p-

STAT4 for IL-12 stimulation) and total STATs.

Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and visualize the

protein bands using a chemiluminescent substrate.

Quantify the band intensities to determine the level of STAT phosphorylation.[23][24]

In Vivo Animal Models of Autoimmune Disease
TYK2-deficient mice and pharmacological studies using TYK2 inhibitors in animal models of

autoimmune diseases have been instrumental in elucidating the in vivo role of TYK2.

Imiquimod-Induced Psoriasis-like Skin Inflammation: Topical application of imiquimod cream

on the skin of mice induces a psoriasis-like phenotype characterized by skin thickening,

scaling, and erythema. This model is dependent on the IL-23/Th17 axis. TYK2-deficient mice
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or wild-type mice treated with a TYK2 inhibitor show a significant reduction in disease

severity.[25]

Experimental Autoimmune Encephalomyelitis (EAE): EAE is a widely used animal model for

multiple sclerosis. Immunization of mice with myelin antigens induces a T-cell-mediated

autoimmune response against the central nervous system. TYK2-deficient mice are

protected from developing EAE.[26]

Collagen-Induced Arthritis (CIA): CIA is an animal model for rheumatoid arthritis induced by

immunization with type II collagen. TYK2-deficient mice exhibit reduced susceptibility to

arthritis development in this model.[10]

Conclusion
TYK2 has emerged as a central and genetically validated target in the pathophysiology of a

broad range of autoimmune diseases. Its crucial role in mediating the signaling of key pro-

inflammatory cytokines, including IL-23, IL-12, and type I IFNs, underscores its therapeutic

potential. The development of selective TYK2 inhibitors, particularly allosteric inhibitors with a

favorable safety profile, represents a significant advancement in the oral treatment of

autoimmune and inflammatory conditions. Continued research into the intricate functions of

TYK2 and the long-term efficacy and safety of its inhibitors will further solidify their place in the

therapeutic armamentarium for these debilitating diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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